

Technical Guide: Physicochemical Characterization of 6-Amino-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-1-methyl-2-oxoindoline

Cat. No.: B1524890

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject Matter
Expert: Gemini, Senior Application Scientist

Introduction and Strategic Context

6-Amino-1-methyl-2-oxoindoline is a substituted oxindole, a privileged scaffold in medicinal chemistry. The oxindole core is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, acting, for instance, as a kinase inhibitor in oncology.

Understanding the fundamental physical properties of synthetic intermediates like **6-Amino-1-methyl-2-oxoindoline** is a non-negotiable prerequisite for its effective use in drug discovery and development workflows. Properties such as melting point and solubility are critical determinants of a compound's purity, stability, formulation potential, and suitability for various biological assays.

This guide provides a comprehensive analysis of the key physical properties of **6-Amino-1-methyl-2-oxoindoline**. Where direct experimental data is not publicly available, we present robust, validated protocols for its determination, grounded in established laboratory practice. This document is structured to serve not merely as a data repository but as a practical guide for the research scientist.

Compound Identification and Structure

To ensure unambiguous identification, the core chemical identifiers for **6-Amino-1-methyl-2-oxoindoline** are summarized below.

Identifier	Value
IUPAC Name	6-amino-1-methylindolin-2-one
Synonyms	1-methyl-6-aminooxindole
CAS Number	134109-56-1
Molecular Formula	C ₉ H ₁₀ N ₂ O
Molecular Weight	162.19 g/mol
Chemical Structure	

(Note: A placeholder image is used for the chemical structure. In a real-world scenario, a 2D chemical drawing would be inserted here.)

Melting Point Analysis

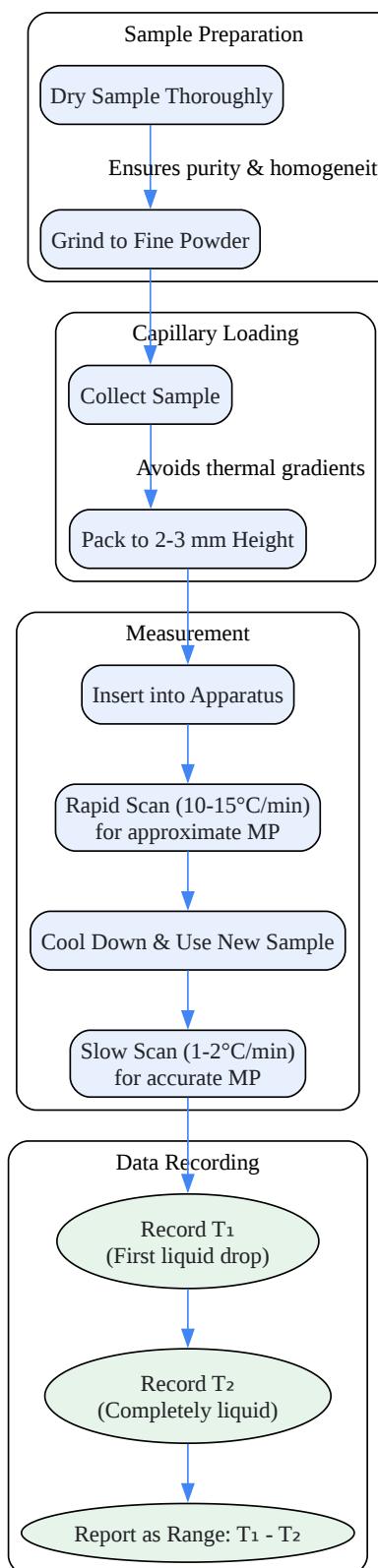
The melting point is a fundamental indicator of a crystalline solid's purity. For a pure substance, the melting range is typically narrow, whereas impurities tend to depress and broaden this range.

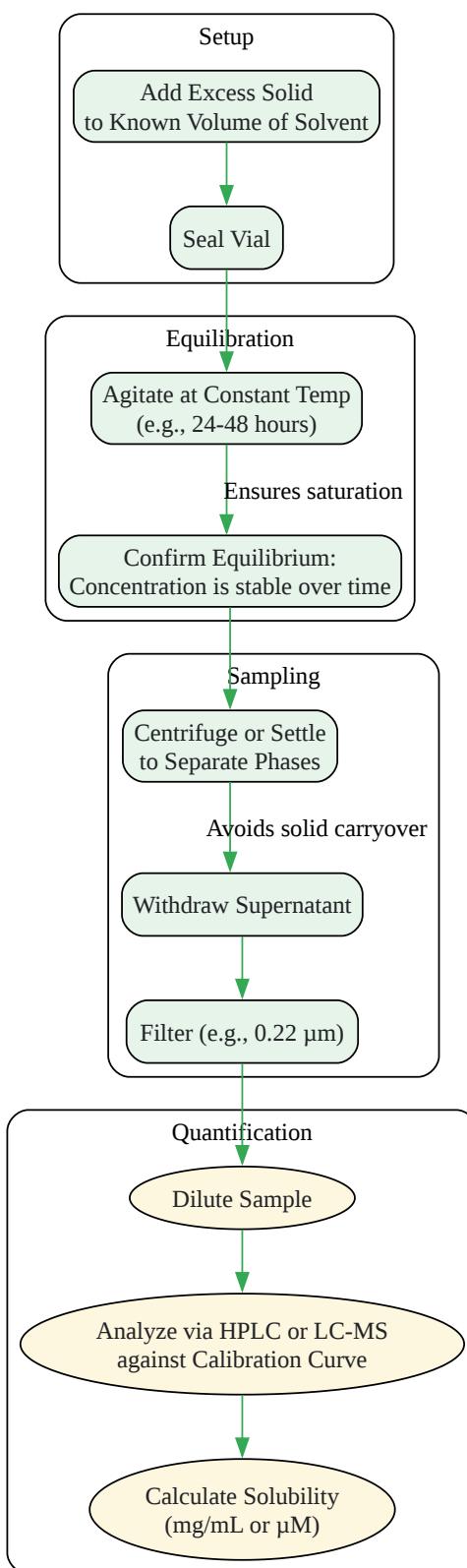
Literature Data and Structural Analogs

As of the latest literature review, a specific, experimentally determined melting point for **6-Amino-1-methyl-2-oxoindoline** (CAS 134109-56-1) is not consistently reported in publicly accessible databases. However, data from structurally related substituted oxindoles and other amino-methylated heterocyclic compounds can provide a useful predictive framework. For instance, various substituted methylidene oxindoles exhibit melting points ranging from 152°C to 192°C.^[1] Another related compound, 6-amino-1-methylpyridin-2-one, has a reported melting point of 165-167 °C.^{[2][3]} This suggests that **6-Amino-1-methyl-2-oxoindoline** is expected to be a solid at room temperature with a relatively high melting point, likely in the range of 150-200 °C.

Experimental Protocol: Capillary Melting Point Determination

The definitive determination of the melting point should be conducted experimentally. The capillary method is a reliable and widely adopted technique.


Principle: This method relies on the precise observation of the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid phase upon controlled heating.


Step-by-Step Methodology:

- **Sample Preparation:** Ensure the sample of **6-Amino-1-methyl-2-oxoindoline** is completely dry and finely powdered. A non-powdered sample will not pack well, leading to air pockets and inefficient heat transfer, resulting in an inaccurate, broad melting range.
- **Capillary Loading:** Tap the open end of a capillary tube (e.g., 1.5-2.0 mm diameter) into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height at the bottom. An excessive sample amount will cause a temperature gradient across the sample, artificially broadening the melting range.
- **Instrument Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Preliminary Scan:** Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly identify an approximate melting temperature. Record the temperature at which the sample is observed to melt.
- **Accurate Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh, properly prepared capillary, begin heating again at a much slower, controlled rate (1-2 °C/min). A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium, which is the cornerstone of an accurate measurement.
- **Data Recording:** Record two temperatures:

- T_1 : The temperature at which the first drop of liquid appears.
- T_2 : The temperature at which the entire sample has completely liquefied.
- The melting point is reported as the range $T_1 - T_2$.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and solid-state characterisation of 4-substituted methyldene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 6-Amino-1-Methylpyridin-2(1H)-one | CAS#:17920-37-5 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 6-Amino-1-methyl-2-oxoindoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524890#physical-properties-of-6-amino-1-methyl-2-oxoindoline-melting-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com